1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
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Overview
Description
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a benzimidazole ring, and a hydroxypropylamino substituent. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the hydroxypropylamino moiety.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through Friedel-Crafts alkylation, where an ethyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst.
Formation of the Ethanone Moiety: The ethanone group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the ketone functionality.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.BrH/c1-2-15-8-10-16(11-9-15)19(25)14-23-18-7-4-3-6-17(18)22-20(23)21-12-5-13-24;/h3-4,6-11,24H,2,5,12-14H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOPJQVJIBZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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